![molecular formula C7H5F3INO B3116477 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine CAS No. 216765-93-4](/img/structure/B3116477.png)
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine consists of a pyridine ring with a methoxy group at the 2nd position, an iodine atom at the 3rd position, and a trifluoromethyl group at the 5th position . The molecular formula is C7H6F3NO .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25°C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine, are key structural ingredients in the development of many agrochemical compounds . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products leverage the unique properties of TFMP derivatives for effective treatment.
Synthesis of Active Ingredients
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products . It is in the highest demand among all the TFMP derivatives .
Development of Organic Compounds
The development of organic compounds containing fluorine, such as TFMP derivatives, has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
Preparation of (Trifluoromethyl)pyridyllithiums
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can also be used in the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Another application of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is in the synthesis of methiodide salts .
These are just a few of the many potential applications of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine. It is expected that many novel applications of TFMP will be discovered in the future .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there is a promising future for the development and application of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine and its derivatives.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines are often used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .
Result of Action
It’s known that trifluoromethylpyridines often result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that environmental factors such as temperature, humidity, and pH could potentially influence its action.
properties
IUPAC Name |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBXFZOEXBZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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